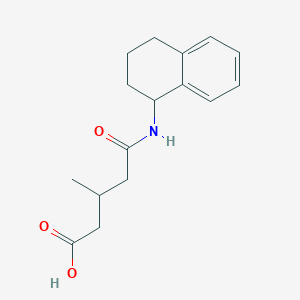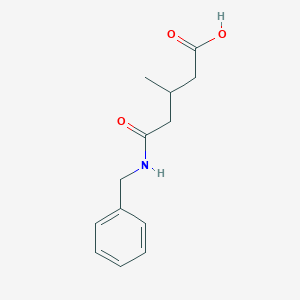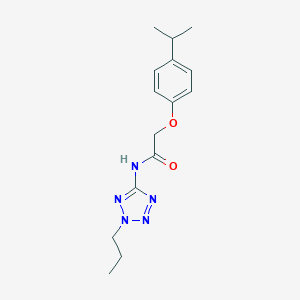![molecular formula C8H11NO2S2 B262598 N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)
N-[2-(methylsulfanyl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylsulfanyl)phenyl]methanesulfonamide, also known as MSMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MSMA is a sulfonamide compound that is structurally similar to other sulfonamide drugs, such as sulfamethoxazole and sulfadiazine. However, MSMA has unique properties that make it a promising candidate for use in various research applications.
Mécanisme D'action
The exact mechanism of action of N-[2-(methylsulfanyl)phenyl]methanesulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In the brain, this compound has been shown to modulate the activity of certain proteins, leading to changes in neuronal activity. In the immune system, this compound has been shown to modulate the activity of immune cells, leading to changes in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(methylsulfanyl)phenyl]methanesulfonamide has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a number of potential applications in various research fields. However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively new compound that has not been extensively studied, so its potential side effects and toxicity are not fully understood. Additionally, this compound may not be suitable for all types of experiments, and its effects may vary depending on the specific cell type or tissue being studied.
Orientations Futures
There are a number of future directions for research on N-[2-(methylsulfanyl)phenyl]methanesulfonamide. One area of interest is the development of this compound-based therapies for the treatment of cancer and other diseases. Another area of interest is the use of this compound as a tool to study the role of various proteins in cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity. Overall, this compound is a promising compound that has the potential to be a valuable tool for scientific research.
Méthodes De Synthèse
N-[2-(methylsulfanyl)phenyl]methanesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-bromoanisole with thioanisole, followed by the addition of methanesulfonyl chloride. The resulting product is purified through column chromatography to yield pure this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-[2-(methylsulfanyl)phenyl]methanesulfonamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, including prostate cancer and leukemia cells. In neuroscience, this compound has been studied for its potential use as a tool to study the role of certain proteins in the brain. In immunology, this compound has been shown to modulate the immune response, making it a potential candidate for use in the treatment of autoimmune diseases.
Propriétés
Formule moléculaire |
C8H11NO2S2 |
|---|---|
Poids moléculaire |
217.3 g/mol |
Nom IUPAC |
N-(2-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO2S2/c1-12-8-6-4-3-5-7(8)9-13(2,10)11/h3-6,9H,1-2H3 |
Clé InChI |
RXOIEQIJSHLDGH-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C |
SMILES canonique |
CSC1=CC=CC=C1NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)


![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)

![2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B262550.png)